An In-Depth Technical Guide to Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate
An In-Depth Technical Guide to Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate, a functionalized building block with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data for this specific compound, this guide will also draw upon information from its close structural analogs to provide a broader context for its potential properties and applications.
Core Compound Identification and Properties
CAS Number: 133803-62-0
Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a tertiary amine and a tert-butyl ester. The presence of the dimethylamino group makes it a versatile building block, particularly for introducing a basic moiety into a larger molecule. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.
Physicochemical Properties
Direct experimental data for tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is not widely available. The following table presents its calculated molecular formula and weight, alongside the available data for its close structural analogs, tert-butyl 3-(2-(methylamino)ethoxy)propanoate and tert-butyl 3-(2-aminoethoxy)propanoate, for comparative purposes.
| Property | tert-Butyl 3-(2-(dimethylamino)ethoxy)propanoate | tert-Butyl 3-(2-(methylamino)ethoxy)propanoate[1] | tert-Butyl 3-(2-aminoethoxy)propanoate[2] |
| CAS Number | 133803-62-0 | 1807521-03-4 | 1260092-46-3 |
| Molecular Formula | C11H23NO3 | C10H21NO3 | C9H19NO3 |
| Molecular Weight | 217.31 g/mol | 203.28 g/mol | 189.25 g/mol |
| Appearance | Not Available | Liquid | Not Available |
| Storage | Not Available | 2-8°C Refrigerator | Not Available |
Synthesis and Chemical Logic
The synthesis of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate can be logically approached through several standard organic chemistry reactions. A probable synthetic route involves the reaction of 2-(dimethylamino)ethanol with a suitable acrylate derivative.
General Synthesis Pathway
The following diagram illustrates a plausible synthetic pathway for tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.
Caption: Plausible synthesis of the target compound via Michael addition.
Hypothetical Experimental Protocol
The following is a theoretical step-by-step protocol for the synthesis of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate. This protocol is based on established chemical principles for similar reactions and should be adapted and optimized under appropriate laboratory conditions.
Objective: To synthesize tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate via a Michael addition reaction.
Materials:
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2-(Dimethylamino)ethanol
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tert-Butyl acrylate
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Sodium tert-butoxide (or another suitable base)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)ethanol (1.0 equivalent) in anhydrous THF.
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Addition of Base: Cool the solution to 0 °C using an ice bath. Add a catalytic amount of a strong base, such as sodium tert-butoxide (e.g., 0.1 equivalents), to the solution.
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Addition of Acrylate: Slowly add tert-butyl acrylate (1.1 equivalents) to the reaction mixture dropwise, maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate.
Applications in Drug Development and Research
Compounds like tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate are valuable in drug discovery and development primarily as linkers or spacers in more complex molecules. The dual functionality of the tertiary amine and the protected carboxylic acid allows for sequential chemical modifications.
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Linkers for PROTACs and ADCs: The amino and carboxyl functionalities, once deprotected, are suitable for conjugation to proteins and small molecule payloads, making such molecules potential linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
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Modification of Physicochemical Properties: The incorporation of this moiety can alter the solubility, lipophilicity, and basicity of a parent molecule, which can be crucial for optimizing its pharmacokinetic and pharmacodynamic properties.
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Building Blocks for Novel Scaffolds: This compound can serve as a starting material for the synthesis of more complex heterocyclic systems or as a side chain to be incorporated into peptide or polymer backbones.
Safety and Handling
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
Recommended Handling Precautions:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Store in a tightly closed container in a cool, dry place.
The following diagram outlines the general workflow for safe handling of this and similar chemical compounds.
Caption: Recommended workflow for safe chemical handling.
Conclusion
Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate represents a potentially valuable, yet under-characterized, building block for chemical synthesis. Its utility likely lies in its application as a linker and a modifier of molecular properties in the fields of drug discovery and materials science. While direct experimental data is limited, a logical synthesis strategy can be devised, and its properties and applications can be inferred from closely related analogs. Further research into this compound is warranted to fully elucidate its chemical and physical properties and to explore its potential in various scientific domains.
References
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PubChem. tert-Butyl 3-(2-aminoethoxy)propanoate. [Link]
- Google Patents.
- BLDpharm. 133803-62-0|tert-Butyl 3-(2-(dimethylamino)ethoxy)propanoate. (This was identified from a product listing that is no longer directly accessible but was present in the initial search results).
